N'-amino-N,N-dimethylguanidine

Description

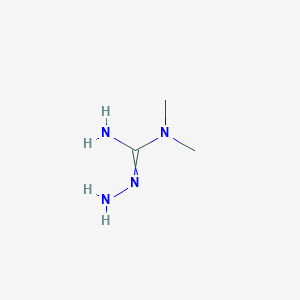

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,1-dimethylguanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N4/c1-7(2)3(4)6-5/h5H2,1-2H3,(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGZKMIWSHHDMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of N Amino N,n Dimethylguanidine

Nucleophilicity and Basicity Profile of Guanidine (B92328) Nitrogen Atoms

The guanidine group is one of the strongest organic bases in chemistry. This high basicity stems from the exceptional resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation. Upon protonation, the positive charge is delocalized over all three nitrogen atoms. In N'-amino-N,N-dimethylguanidine, the nitrogen atoms exhibit distinct basicity and nucleophilicity based on their substitution pattern. The N,N-dimethylated nitrogen is a tertiary amine, while the other two nitrogens are part of a substituted hydrazine-like structure. Generally, the nucleophilicity of amines follows the trend of secondary > primary > ammonia, though this can be heavily influenced by steric hindrance. masterorganicchemistry.com The presence of an adjacent atom with a lone pair, as in the N'-amino group (an "alpha-effect"), can enhance nucleophilicity beyond what basicity alone would predict. masterorganicchemistry.com

Protonation equilibria are fundamental to understanding the basicity of a molecule in solution. researchgate.net For a polybasic compound like this compound, a series of protonation constants (pKa values) describe the equilibria between its different protonated forms. researchgate.net The first protonation is expected to occur on the sp²-hybridized imino nitrogen of the guanidine core, as this leads to the formation of the highly resonance-stabilized guanidinium ion.

While specific experimental or computational studies on the protonation equilibria of this compound were not found, analysis of similar structures provides insight. Computational studies are frequently employed to calculate the pKa values and identify the most likely sites of protonation in complex molecules. researchgate.net Such studies for this compound would likely confirm that the guanidine moiety is significantly more basic than the terminal N'-amino group.

Table 1: Predicted Basicity of Nitrogen Sites in this compound This table is based on general chemical principles, as specific experimental data for this compound is not available in the provided search results.

| Nitrogen Atom Site | Type | Expected Relative Basicity | Rationale |

|---|---|---|---|

| Guanidine Imino (=NH) | Imino (sp²) | Highest | Protonation leads to the formation of a resonance-stabilized guanidinium cation. |

| Guanidine Dimethylamino (-N(CH₃)₂) | Tertiary Amine (sp³) | Lower | Involved in the guanidine resonance; less available lone pair compared to the imino nitrogen. |

Reactions Involving the N'-Amino Group

The N'-amino group (-NH₂) behaves as a primary amine nucleophile and is the site for specific chemical transformations that often leave the guanidine core intact.

A condensation reaction involves the joining of two molecules with the concurrent loss of a small molecule, such as water. libretexts.org The primary N'-amino group of this compound can readily undergo condensation reactions with carbonyl compounds like aldehydes and ketones. This type of reaction, known as aldimine condensation, involves nucleophilic attack by the amino group on the carbonyl carbon, followed by dehydration to form an N-substituted imine. mdpi.com For example, reaction with an aldehyde (R-CHO) would yield an N'-(alkylideneamino)-N,N-dimethylguanidine. Such reactions are fundamental in forming C=N bonds and are widely used in the synthesis of various heterocyclic compounds. nih.govlibretexts.org

Derivatization is the process of chemically modifying a compound to enhance its properties for analysis or to create new functionalities. actascientific.com The N'-amino group is a prime target for derivatization. nih.gov Common derivatization pathways for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reaction with Isothiocyanates: For instance, phenyl isothiocyanate is used in Edman degradation to derivatize the N-terminal amino group of peptides. nih.gov

Reaction with Fluorinated Aromatic Compounds: Reagents like 2,4-dinitrofluorobenzene (DNFB) or the more advanced N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) react with primary amines to form stable, often colored or easily detectable derivatives for chromatographic analysis. nih.govresearchgate.net

These derivatization techniques are crucial for analytical purposes, such as improving chromatographic separation or enhancing detection sensitivity in mass spectrometry. actascientific.comnih.gov

Reactivity of the Guanidinium Core

The guanidine core itself is a robust and highly nucleophilic functional group, capable of reacting with a range of electrophiles.

The electron-rich nitrogen atoms of the guanidine moiety make it an excellent nucleophile. It can react with various electrophiles, particularly in cyclocondensation reactions. When treated with bis-electrophiles (molecules containing two electrophilic centers), guanidines can serve as building blocks for the synthesis of nitrogen-rich heterocyclic compounds like pyrimidines. nih.gov For instance, the reaction of a guanidine with a 1,3-dicarbonyl compound is a classic method for pyrimidine (B1678525) synthesis. The reaction proceeds through initial nucleophilic attack by a guanidine nitrogen on one carbonyl group, followed by an intramolecular condensation to close the ring. nih.govresearchgate.net The specific outcome can be influenced by the base strength and reaction conditions. researchgate.netresearchgate.net Alkylation at the guanidine nitrogen atoms is also a possible reaction pathway with electrophiles like alkyl halides. nih.gov

Cycloaddition and Annulation Reactions

This compound serves as a versatile building block in the synthesis of nitrogen-containing heterocycles. Its bifunctional nature, possessing both a hydrazinic nitrogen and a guanidinyl moiety, allows it to participate in a variety of cycloaddition and annulation reactions. These reactions are crucial for the construction of cyclic systems, which are prevalent in pharmacologically active compounds.

One of the primary applications of aminoguanidines in heterocyclic synthesis is their reaction with α,β-unsaturated carbonyl compounds and 1,3-dicarbonyl compounds. These reactions typically proceed via an initial condensation, followed by an intramolecular cyclization and dehydration sequence to afford stable heterocyclic rings such as pyrimidines and triazines.

For instance, the reaction of aminoguanidine (B1677879) with α-oxoaldehydes like glyoxal (B1671930) and methylglyoxal (B44143) has been shown to yield 3-amino-1,2,4-triazine derivatives. nih.gov The reaction kinetics under physiological conditions indicate a second-order reaction, first order with respect to each reactant. nih.gov A proposed mechanism for the reaction of aminoguanidine with dicarbonyl compounds involves the initial formation of a hydrazone, which then undergoes cyclization to form the triazine ring. researchgate.net Computational studies using Density Functional Theory (DFT) on the reaction between aminoguanidine and methylglyoxal have elucidated a four-step mechanism:

Formation of a guanylhydrazone-acetylcarbinol adduct.

Dehydration of the adduct.

Ring closure to form a 1,2,4-triazine (B1199460) derivative.

A second dehydration to yield the final 3-amino-5-methyl-1,2,4-triazine. nih.gov

The first dehydration step was identified as the rate-determining step with a calculated activation energy of 12.65 kcal/mol. nih.gov It is anticipated that this compound would follow a similar reaction pathway, with potential differences in reaction rates due to the electronic and steric influence of the dimethyl groups.

The general scheme for the formation of pyrimidine derivatives involves the condensation of a guanidine-containing compound with a 1,3-bifunctional three-carbon fragment. bu.edu.egnih.gov This widely utilized method highlights the utility of guanidines in constructing the pyrimidine nucleus. bu.edu.eg

| Reactant Type | Heterocyclic Product | Reaction Type | Reference |

| α-Oxoaldehydes | 3-Amino-1,2,4-triazines | Annulation | nih.gov |

| 1,3-Dicarbonyl compounds | Pyrimidines | Annulation | bu.edu.egnih.gov |

| Azides | Tetrazoles | [3+2] Cycloaddition | mdpi.com |

This table presents expected reaction types of this compound based on the reactivity of the parent aminoguanidine.

Furthermore, theoretical studies have explored the [3+2] cycloaddition of azides with guanidine, suggesting the feasibility of forming tetrazole derivatives, albeit under potentially drastic uncatalyzed conditions. mdpi.comresearchgate.net The thermodynamically preferred pathway involves the cycloaddition between the carbon of the guanidine and the terminal nitrogen of the azide. mdpi.com

Metal-Catalyzed Transformations

The guanidine moiety and the adjacent amino group in this compound can act as effective ligands for transition metals, facilitating a range of metal-catalyzed transformations. These reactions are pivotal in modern organic synthesis for the formation of carbon-nitrogen and carbon-carbon bonds. nih.gov Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent in this context. libretexts.org

Copper-Catalyzed Reactions: Copper complexes of aminoguanidine have been investigated, revealing the formation of stable coordination compounds. acs.orgnih.gov These complexes can exhibit catalytic activity. For instance, aminoguanidine has been utilized as an additive in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to suppress side reactions. nih.gov The ability of aminoguanidines to chelate copper ions is a key aspect of their involvement in these catalytic processes. nih.govshd-pub.org.rs Theoretical studies have shown that aminoguanidine can form a variety of stable complexes with Cu(II) under physiological pH conditions. acs.org

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the synthesis of aryl amines. libretexts.org The general mechanism involves an oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product and regenerate the catalyst. youtube.com While specific examples with this compound are not extensively documented, the presence of the nucleophilic amino group suggests its potential as a substrate in such transformations. The ligands employed in these reactions are crucial for their success. libretexts.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the hydroamination of propargylguanidines, demonstrating the utility of this metal in transformations of guanidine derivatives. nih.gov Mechanistic studies of rhodium-catalyzed direct C-H amination using azides as the nitrogen source have revealed a stepwise pathway involving a Rh(V)-nitrenoid species. ibs.re.kr

| Metal Catalyst | Reaction Type | Potential Application | Reference |

| Copper | Azide-Alkyne Cycloaddition (as additive) | Bioconjugation | nih.gov |

| Copper | Ligand in Catalysis | C-N Bond Formation | acs.orgnih.govshd-pub.org.rs |

| Palladium | Buchwald-Hartwig Amination | N-Arylation | libretexts.orgyoutube.com |

| Rhodium | Hydroamination | Synthesis of Functionalized Guanidines | nih.gov |

This table outlines potential metal-catalyzed transformations involving this compound based on the reactivity of related aminoguanidine and guanidine derivatives.

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing novel synthetic routes. Computational studies, particularly those employing Density Functional Theory (DFT), have become invaluable tools for elucidating reaction pathways, transition states, and the influence of substituents on reactivity. mdpi.com

Steric and Electronic Influences on Reactivity

The reactivity of this compound is significantly modulated by the steric and electronic effects of the two methyl groups on the terminal nitrogen atom.

Steric Influences: The N,N-dimethyl groups introduce steric bulk around the terminal amino nitrogen. This steric hindrance can influence the regioselectivity and stereoselectivity of its reactions. In cycloaddition and annulation reactions, the approach of the electrophile to the nucleophilic centers of the molecule will be directed by the size of the dimethylamino group. For instance, in reactions with bulky ketones or aldehydes, the steric clash between the methyl groups and the substituents on the carbonyl compound could disfavor certain reaction pathways or lead to the formation of specific stereoisomers.

The Hammett equation provides a quantitative means to assess the electronic effects of substituents on the rates and equilibria of reactions involving aromatic rings. pharmacy180.comwikipedia.org By studying the reactions of a series of para- and meta-substituted aryl derivatives, a Hammett plot can be constructed by plotting the logarithm of the relative reaction rate (k/k₀) or equilibrium constant (K/K₀) against the substituent constant (σ). slideshare.net The slope of this plot, the reaction constant (ρ), provides insight into the nature of the transition state. pharmacy180.comslideshare.net A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge. While this compound itself is not an aromatic substituent, the principles of linear free-energy relationships can be applied to understand how changes in its electronic structure would affect its reactivity in various transformations.

| Effect | Influence on this compound | Consequence on Reactivity |

| Steric | Increased bulk from N,N-dimethyl groups | Can influence regioselectivity and stereoselectivity; may hinder reactions with bulky electrophiles. |

| Electronic | Inductive electron donation from methyl groups | Increases nucleophilicity of the terminal amino nitrogen, potentially increasing reaction rates. |

| Electronic | Resonance donation from the guanidine core | Contributes to the overall high basicity and nucleophilicity of the molecule. |

This table summarizes the expected steric and electronic influences of the dimethylamino group on the reactivity of this compound.

Computational studies on related systems, such as the reaction of aminoguanidine with reactive carbonyl species, have highlighted the importance of stereoelectronic parameters in controlling reactivity. nih.gov These models can serve as a basis for predicting the behavior of this compound and for the rational design of new reactions.

Structural Elucidation and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By probing the magnetic properties of atomic nuclei, NMR allows for the determination of the carbon-hydrogen framework and the connectivity between atoms.

One-dimensional ¹H and ¹³C NMR are the foundational experiments for structural elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number and electronic environment of carbon atoms in the molecule.

For N'-amino-N,N-dimethylguanidine, the ¹H NMR spectrum is expected to show distinct signals for the protons of the N,N-dimethyl group and the N'-amino group. The protons of the dimethyl group would likely appear as a singlet, while the protons on the amino and guanidinyl nitrogens may appear as broader signals due to exchange processes and quadrupolar effects of the nitrogen atoms.

In ¹³C NMR, the spectrum would feature a signal for the methyl carbons of the dimethylamino group and a characteristic downfield signal for the central guanidinyl carbon due to its attachment to three electronegative nitrogen atoms. For comparison, the imine carbon in the related compound 1,1,3,3-tetramethylguanidine (TMG) appears at approximately 169 ppm, and the methyl carbons are observed around 40 ppm researchgate.net. Based on this, the guanidinyl carbon of this compound is expected in a similar region.

Table 1: Expected ¹³C NMR Chemical Shifts for Guanidine (B92328) Derivatives

| Compound | Functional Group | Expected Chemical Shift (δ) in ppm |

|---|---|---|

| This compound | Guanidinyl Carbon (C=N) | ~160-170 |

| Methyl Carbons (-N(CH₃)₂) | ~40 | |

| 1,1,3,3-Tetramethylguanidine | Guanidinyl Carbon (C=N) | 169 |

| Methyl Carbons (-N(CH₃)₂) | 40 |

Two-dimensional (2D) NMR experiments are crucial for establishing atomic connectivity within a molecule, which is particularly useful for complex structures where 1D spectra may be ambiguous. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another in the molecular structure. For this compound, COSY would be used to confirm the absence of coupling for the singlet N,N-dimethyl signal and to observe any potential couplings involving the NH protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the methyl groups to their corresponding carbon signals in this compound.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for piecing together the molecular skeleton. For instance, it would show a correlation between the protons of the N,N-dimethyl groups and the central guanidinyl carbon, confirming the structure.

While solution-state NMR provides information on molecules in their dynamic state, solid-state NMR (ssNMR) offers insights into the structure and intermolecular interactions in the solid phase. rsc.orgnih.gov This is particularly important for understanding polymorphism and hydrogen-bonding networks in crystalline materials. rsc.org For nitrogen-rich compounds like guanidines, ¹⁴N and ¹⁵N ssNMR can be particularly informative. rsc.orgrsc.orgnih.gov These experiments can directly probe the local environment of the nitrogen atoms, providing data on hydrogen bonding and molecular packing that are averaged out in solution. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₃H₁₀N₄), the calculated exact mass is 102.15 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 102 or 103, respectively, depending on the ionization technique used.

The fragmentation of the molecular ion provides structural clues. Guanidine derivatives often undergo characteristic fragmentation pathways. Common fragmentation for aliphatic amines involves alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu In this compound, fragmentation could involve the loss of the amino group (-NH₂) or cleavage of the bonds adjacent to the central carbon, leading to characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the dimethylamino and amino groups to the guanidine core.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the guanidinium (B1211019) core and the orientation of the dimethylamino and amino substituents. Furthermore, it would elucidate the intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H protons, which govern the crystal packing. mdpi.comresearchgate.net The analysis of bond lengths would also provide insight into the degree of delocalization within the guanidine group. mdpi.com

Computational and Theoretical Investigations of N Amino N,n Dimethylguanidine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the equilibrium geometry and electronic properties of molecules like N'-amino-N,N-dimethylguanidine. mdpi.com Methods such as B3LYP, often paired with basis sets like 6-311G(d,p), are utilized to perform geometry optimizations, which locate the minimum energy structure on the potential energy surface. rsc.orgarxiv.org

These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For this compound, the geometry is characterized by the planar guanidinium (B1211019) core and the attached amino and dimethylamino groups. Theoretical studies on similar guanidine (B92328) derivatives have shown that the C-N bond lengths within the guanidinium moiety exhibit a degree of double bond character due to electron delocalization, a feature that is accurately captured by these computational methods. researchgate.net

Table 1: Calculated Geometrical Parameters for this compound (Note: The following data is illustrative and based on typical values from DFT calculations for similar guanidine derivatives.)

| Parameter | Value |

| Bond Lengths (Å) | |

| C=N | 1.29 |

| C-N(amino) | 1.35 |

| C-N(dimethyl) | 1.36 |

| N-N | 1.42 |

| N-C(methyl) | 1.46 |

| Bond Angles (°) ** | |

| N-C-N | 120 |

| C-N-N | 118 |

| C-N-C | 119 |

| Dihedral Angles (°) ** | |

| N-C-N-N | 180 |

Prediction and Calculation of Spectroscopic Parameters

Computational chemistry provides reliable predictions of various spectroscopic parameters, which are invaluable for interpreting experimental spectra. For this compound, theoretical calculations of its infrared (IR) and nuclear magnetic resonance (NMR) spectra can be performed.

Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies at the optimized geometry. These calculations can predict the positions and intensities of the vibrational modes, such as the N-H stretching, C=N stretching, and the various bending and torsional modes of the molecule. For aminoguanidine (B1677879) derivatives, characteristic bands for N-H and C=N stretching are typically observed. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shift values that can be compared with experimental data to aid in the assignment of signals in the NMR spectrum. nih.gov For this compound, distinct signals would be predicted for the methyl protons, the amino protons, and the different nitrogen environments.

Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and based on typical values from DFT calculations for similar aminoguanidine derivatives.)

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shifts (ppm) | |

| C (guanidinium) | 160 |

| CH₃ | 38 |

| ¹H NMR Chemical Shifts (ppm) | |

| NH₂ | 5.5 |

| NH | 7.0 |

| CH₃ | 2.8 |

| **Key IR Frequencies (cm⁻¹) ** | |

| N-H Stretch | 3300-3400 |

| C=N Stretch | 1650 |

| N-H Bend | 1600 |

| C-N Stretch | 1100-1200 |

Theoretical Studies on Protonation Energies and Basicity

The basicity of guanidines is a key characteristic, and computational methods can provide quantitative measures of this property through the calculation of protonation energies and gas-phase basicities. researchgate.netresearchgate.net The proton affinity (PA) is the negative of the enthalpy change for the protonation reaction in the gas phase, while the gas-phase basicity (GB) is the negative of the Gibbs free energy change. researchgate.netresearchgate.netnih.gov

For this compound, theoretical calculations would involve optimizing the structure of both the neutral molecule and its protonated form. The site of protonation can also be determined by comparing the energies of the different possible protonated species. Guanidines are known to be strong bases due to the resonance stabilization of the resulting guanidinium cation. rsc.org Computational studies on substituted guanidines have shown how different substituents influence their basicity. rsc.org

Table 3: Calculated Protonation Energetics for this compound (Note: The following data is illustrative and based on typical values from DFT calculations for substituted guanidines.)

| Parameter | Calculated Value (kJ/mol) |

| Proton Affinity (PA) | 980 |

| Gas-Phase Basicity (GB) | 950 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the modeling of reaction pathways and the characterization of transition states. rsc.org For reactions involving this compound, such as its synthesis or its reactions with other molecules, computational methods can be used to map out the potential energy surface.

Conformation Analysis and Conformational Isomerism

This compound possesses several rotatable bonds, leading to the possibility of different conformations. Conformational analysis involves exploring the potential energy surface to identify the stable conformers and the energy barriers for interconversion between them. mdpi.com

Computational methods can be used to perform a systematic search of the conformational space by rotating the single bonds in the molecule, such as the C-N and N-N bonds. nih.govresearchgate.netresearchgate.net The energy of each conformation is calculated, allowing for the identification of the global minimum energy conformer and other low-energy conformers. The rotational barriers can be determined by locating the transition states for bond rotation. This analysis provides a detailed understanding of the flexibility of the molecule and the relative populations of different conformers at a given temperature. Studies on related guanidine derivatives have highlighted the importance of intramolecular hydrogen bonding and steric effects in determining the preferred conformations. nih.govnih.govnih.govcsic.eschemrxiv.org

Applications in Chemical Synthesis and Materials Science

N'-amino-N,N-dimethylguanidine as a Building Block in Organic Synthesis

The reactivity of the amino and guanidine (B92328) groups in this compound allows for its incorporation into a diverse range of molecular frameworks, serving as a key precursor in the synthesis of heterocyclic compounds and potentially more complex molecular architectures.

While direct research specifically detailing the use of this compound in the synthesis of heterocyclic compounds is limited, the reactivity of the closely related compound N,N-dimethylguanidine provides significant insights into its potential applications. For instance, N,N-dimethylguanidine has been successfully employed in the synthesis of 5-trifluoroacetyl-4-trifluoromethylpyrimidines through a facile cyclocondensation reaction with N,N-diethylaminomethylene-1,1,1,5,5,5-hexafluoroacetylacetone (DAMFA) rsc.org. This reaction highlights the utility of the guanidine moiety in forming pyrimidine (B1678525) rings, a common scaffold in medicinal chemistry.

The general reactivity of aminoguanidines in forming various heterocycles is well-documented. Aminoguanidine (B1677879) and its derivatives are known to be valuable precursors for the synthesis of nitrogen-containing heterocycles such as pyrimidines, imidazoles, 1,2,4-triazoles, and 1,3,5-triazines rsc.org. These synthetic strategies often involve C-N or C-C bond formation, utilizing the nucleophilic nature of the amino and guanidine groups rsc.org. Given these precedents, this compound is a promising candidate for the synthesis of a variety of substituted heterocyclic systems.

Table 1: Examples of Heterocyclic Compounds Synthesized from Guanidine Derivatives

| Guanidine Derivative | Reagent | Resulting Heterocycle |

| N,N-Dimethylguanidine | N,N-diethylaminomethylene-1,1,1,5,5,5-hexafluoroacetylacetone (DAMFA) | 5-trifluoroacetyl-4-trifluoromethylpyrimidine rsc.org |

| Aminoguanidine Bicarbonate | Malonic Acid and Nitrite Ions | 5-nitro-3-trinitromethyl-1H-1,2,4-triazole ijisrt.com |

Currently, there is a lack of specific published research demonstrating the application of this compound as a building block in the preparation of complex molecular architectures such as macrocycles or supramolecular assemblies. However, the fundamental reactivity of its functional groups suggests potential utility in this area. The primary amine and the guanidinium (B1211019) group can participate in various bond-forming reactions, which are crucial for the construction of large and intricate molecular structures. Further research is required to explore and establish the role of this compound in the synthesis of such complex molecules.

Role as a Catalyst or Cocatalyst in Organic Reactions

While the catalytic activity of various guanidine derivatives has been explored in organic synthesis, there is currently no specific literature available that details the use of this compound as a catalyst or cocatalyst. Guanidines, in general, are known to function as strong, non-nucleophilic bases and can catalyze a range of reactions. The presence of the N'-amino group in this compound could potentially modulate its basicity and catalytic properties, opening avenues for new catalytic applications. However, dedicated studies are needed to investigate and validate its catalytic potential.

Applications in Polymer Chemistry and Advanced Materials Development (e.g., as a Cross-linking Agent or Monomer)

There is a notable absence of published research on the applications of this compound in polymer chemistry and the development of advanced materials. The bifunctional nature of this compound, possessing both a primary amine and a guanidine group, suggests its potential as a monomer for polymerization or as a cross-linking agent to modify the properties of existing polymers. The amino group could react with suitable monomers to form a polymer backbone, while the guanidine moiety could introduce specific functionalities or act as a site for cross-linking. Nevertheless, without experimental data, its role in this field remains speculative.

Use as a Peroxide Activator in Industrial Processes

1,1-Dimethylguanidine, a closely related compound to this compound, has been identified as an effective peroxide activator, particularly in the bleaching of cellulosic textiles ncsu.edu. Peroxide activators are crucial in lowering the temperature required for bleaching with hydrogen peroxide, leading to energy savings and reduced fiber damage ncsu.edu. The performance of 1,1-dimethylguanidine has been shown to be superior to the commonly used activator tetraacetylethylenediamine (TAED) in certain applications ncsu.edu. This suggests that this compound could also exhibit similar or enhanced activity as a peroxide activator, although specific studies on this compound are needed for confirmation.

Table 2: Comparison of Peroxide Activators in Textile Bleaching

| Activator | Substrate | Key Findings |

| 1,1-Dimethylguanidine (1,1-DMG) | Cellulosic Textiles | Higher whiteness achieved compared to no activator; outperformed TAED. ncsu.edu |

| Tetraacetylethylenediamine (TAED) | Cellulosic Textiles | Commonly used commercial activator; effective but can cause a significant pH drop. ncsu.edu |

Mechanistic Studies in Biochemical Systems

Investigation of Guanidine (B92328) Derivatives as Mechanistic Probes in Enzyme Systems

Guanidine derivatives are frequently employed as mechanistic probes to explore the intricacies of enzyme function, owing to their structural resemblance to the side chain of arginine, a common residue in enzyme active sites. nih.gov

The structural and electronic properties of the guanidinium (B1211019) group in compounds like N,N-dimethylguanidine allow it to act as a mimic for the arginine side chain, facilitating investigations into substrate binding and active site architecture. For instance, N,N-dimethylguanidine has been utilized as a model reagent for protein-bound arginine to study its reactivity with key intermediates in Maillard processes, such as 3-deoxypentosulose. nih.gov Such studies help to elucidate how the guanidino function of arginine participates in condensation reactions within biological systems. nih.gov

The guanidinium cation is known to form strong, specific interactions with negatively charged groups like carboxylates and phosphates, which are common in enzyme substrates. nih.govsci-hub.se Theoretical studies of complexes between the guanidinium cation and aromatic amino acids have revealed that both hydrogen bonds and cation-π interactions contribute to their stability, without significantly altering the aromatic character of the amino acid residues. nih.gov This suggests that guanidinium-containing compounds can bind to active sites rich in aromatic residues, mimicking the natural interactions of arginine. nih.gov The primary role of arginine residues at the active site, as suggested by studies with guanidinium ions, is often the binding and proper positioning of the substrate. nih.gov

The study of protein kinase N (PKN) family isoforms, for example, revealed a sequential ordered Bi-Bi kinetic mechanism where ATP binding precedes peptide substrate binding. nih.gov Small molecule inhibitors, which can include guanidine-containing compounds, are crucial for probing such mechanisms. nih.gov The development of potent and selective inhibitors often relies on understanding the detailed interactions within the enzyme's active site.

Exploration of Interactions with Ion Channels and Receptors at a Mechanistic Level

The positively charged guanidinium group is a key pharmacophore in many molecules that interact with ion channels and receptors.

Guanidine and its derivatives have been instrumental in understanding the function of voltage-gated ion channels. Studies on voltage-gated potassium (Kv) channels have shown that guanidine compounds can act as inhibitors by binding within the intracellular pore of the channel. nih.gov This binding stabilizes a closed state of the channel, not by direct pore block, but by perturbing a hydrophobic subunit interface. nih.gov

In the case of N,N-dimethylguanidine, studies on frog myelinated nerve fibers revealed that it affects both potassium and sodium channels. nih.gov Its primary mode of action is to induce depolarizing shifts in the voltage-dependence of channel gating parameters, likely by altering the density of fixed negative charges on the external membrane surface. nih.gov This suggests an extracellular site of action for N,N-dimethylguanidine. nih.gov More complex amphipathic guanidine derivatives, such as n-dodecylguanidine, also act on the extracellular side of potassium channels, with their effects being modulated by the ionic strength of the external solution and the presence of other cations. nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For guanidine derivatives acting on ion channels, modifications to the guanidinium group and its substituents can dramatically alter their effects.

The study by Benoit on frog myelinated nerve fibers demonstrated that both guanidine and N,N-dimethylguanidine produce positive shifts in the conductance-voltage curves of K+ and Na+ channels, leading to a prolongation of the action potential. nih.gov The action of N,N-dimethylguanidine suggested that beyond a general screening of surface charges, more specific interactions are involved. nih.gov This highlights the importance of the substitution pattern on the guanidine core. The table below summarizes the observed effects of N,N-dimethylguanidine on the gating parameters of these channels.

Table 1: Effects of N,N-dimethylguanidine on Ion Channel Gating Parameters

| Parameter | Affected Ion Channel(s) | Observed Effect |

|---|---|---|

| Conductance-Voltage Curve | K+ and Na+ | Positive (depolarizing) shift |

| K+ Current Activation | K+ | Slowed time course |

| Na+ Channel Inactivation | Na+ | Reduced percentage of inactivated channels |

| Action Potential Duration | - | Prolonged |

Data sourced from Benoit, 1993. nih.gov

These findings indicate that the N,N-dimethyl substitution influences the specific interactions with the channel proteins, leading to distinct effects on their gating mechanisms.

N'-amino-N,N-dimethylguanidine as a Model Compound for Guanidinium Functionality in Biological Contexts

The unique physicochemical properties of the guanidinium group make it a recurring motif in biological systems, with the arginine side chain being the most prominent example. researchgate.netnih.gov Compounds like this compound serve as valuable simplified models to study the fundamental interactions of this functional group.

The use of N,N-dimethylguanidine as a model for protein-bound arginine in chemical reactivity studies underscores its utility in mimicking the behavior of this crucial amino acid. nih.gov The planar structure, positive charge delocalization, and capacity for forming multiple hydrogen bonds allow the guanidinium moiety to interact specifically with a variety of biological targets, including amino acid residues, phosphate (B84403) groups on nucleic acids, and phospholipids (B1166683) in cell membranes. nih.govmdpi.comnih.gov

Furthermore, the preference for arginine over lysine (B10760008) as the primary carrier of gating charges in voltage-sensitive ion channels is thought to be related to the specific hydration properties of the guanidinium group. nih.gov The guanidinium ion is poorly hydrated above and below its molecular plane, which may facilitate its movement through the hydrophobic regions of the voltage sensor. nih.gov By studying simpler guanidinium compounds, researchers can gain insight into these fundamental biophysical principles that govern the function of complex proteins. The interactions of guanidinium ions with amino acid residues in protein crystal structures show a preference for acidic amino acids, forming exceptionally strong interactions. nih.gov These model studies provide a basis for understanding the broader role of guanidinium groups in protein structure and function.

Advanced Topics and Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency or Selectivity

The current two-step synthesis of N'-amino-N,N-dimethylguanidine provides a foundational route to the molecule. However, future research could focus on developing more efficient and selective synthetic strategies. Modern synthetic protocols for related aminoguanidine (B1677879) compounds are increasingly focused on green chemistry principles, such as one-pot aqueous reactions, which enhance product purity and reduce reaction steps. geraldgrain.com

Potential areas for development include:

Direct Guanidinylation: Exploring direct guanidinylation methods could streamline the synthesis by eliminating intermediate steps. nih.gov This might involve the development of novel reagents or catalytic systems that can directly introduce the N,N-dimethylguanidino moiety onto an amino group.

Catalytic Approaches: The use of transition metal or organocatalysts could offer milder reaction conditions and improved yields. Research into catalytic systems for N-cyanation and subsequent amination could lead to more atom-economical processes. geraldgrain.com

Flow Chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters, leading to higher purity and scalability.

| Synthetic Approach | Potential Advantages |

| Direct Guanidinylation | Reduced step count, increased overall yield. |

| Catalytic Methods | Milder conditions, improved selectivity, lower waste. |

| Flow Chemistry | Enhanced process control, scalability, and safety. |

Exploration of New Reactivity Modes and Chemical Transformations

The reactivity of this compound is largely unexplored. The presence of both a guanidinium (B1211019) core and a terminal amino group suggests a rich and varied chemical reactivity. Future research could investigate:

Cyclization Reactions: The bifunctional nature of the molecule makes it an ideal candidate for the synthesis of novel heterocyclic compounds. Reactions with dicarbonyl compounds or other electrophilic reagents could lead to the formation of unique ring systems with potential biological activity. The reactivity of related compounds like 1-amino-2-nitroguanidine, which undergoes various cyclization reactions, provides a strong precedent for this line of inquiry. nih.gov

Derivatization of the Amino Group: The terminal amino group can serve as a handle for further functionalization, allowing for the synthesis of a library of derivatives with diverse properties.

Coordination Chemistry: The nitrogen-rich structure of this compound suggests its potential as a ligand in coordination chemistry, possibly leading to the development of new catalysts or materials.

High-Throughput Screening for New Chemical Applications

High-throughput screening (HTS) is a powerful tool for discovering new applications for chemical compounds. sbpdiscovery.org For this compound and its derivatives, HTS could be employed to rapidly assess their potential in various fields:

Drug Discovery: Screening against a wide range of biological targets could identify potential therapeutic applications. Guanidine-containing compounds are known to exhibit a broad spectrum of biological activities, including acting as neuroprotective agents, and anti-inflammatory, anti-protozoal, and anti-HIV agents. nih.govtandfonline.com

Materials Science: HTS could be used to evaluate the properties of polymers or other materials incorporating the this compound scaffold.

Agrochemicals: Screening for herbicidal or pesticidal activity could uncover new applications in agriculture.

| Screening Application | Potential Discovery |

| Drug Discovery | Novel therapeutic agents for various diseases. |

| Materials Science | New polymers with unique thermal or mechanical properties. |

| Agrochemicals | Environmentally friendly pesticides or herbicides. |

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

While standard spectroscopic techniques like NMR and IR can confirm the structure of this compound, advanced methods could provide deeper insights into its dynamic behavior and electronic properties.

Multinuclear NMR: In-depth 1H, 13C, and 15N NMR studies, including two-dimensional techniques, could fully elucidate the electronic structure and tautomeric equilibria of the guanidinium group.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, angles, and intermolecular interactions in the solid state.

Computational Spectroscopy: Combining experimental spectra with theoretical calculations (e.g., DFT) can aid in the assignment of complex spectral features and provide a more profound understanding of the molecule's properties. rsc.org

Integration with Chemoinformatic and Machine Learning Approaches for Property Prediction and Design

Chemoinformatic and machine learning (ML) tools are revolutionizing chemical research by enabling the prediction of molecular properties and the design of new compounds with desired characteristics. mdpi.com For this compound, these approaches could be used to:

Predict Physicochemical and Biological Properties: ML models can be trained on datasets of related nitrogen-containing compounds to predict properties such as solubility, toxicity, and potential biological activities. rsc.orgresearchgate.netpitt.edu

Design Novel Derivatives: Generative ML models could be used to design new derivatives of this compound with optimized properties for specific applications.

Elucidate Structure-Activity Relationships (SAR): By analyzing data from HTS campaigns, chemoinformatic tools can help to identify the key structural features responsible for observed activities, guiding the design of more potent and selective compounds.

The application of these advanced computational techniques will be crucial in accelerating the exploration of this compound's chemical space and unlocking its full scientific and commercial potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.